molecular formula C28H31ClN2O3 B4082749 (4-chlorophenyl)(4-{3-[4-(2,6-dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)methanone

(4-chlorophenyl)(4-{3-[4-(2,6-dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)methanone

Cat. No. B4082749
M. Wt: 479.0 g/mol
InChI Key: CEKYMXLCRNPJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of organic molecules that have been explored for various therapeutic potentials. Its structure suggests it could interact with biological targets through multiple pharmacophoric elements.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, a series of methanones was synthesized through a linear bi-step approach, demonstrating the complexity and the careful control of conditions required for such syntheses (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds reveals intricate details that are crucial for their biological activity. For example, the crystal structure of an adduct of a closely related compound showed significant dihedral angles between benzene and piperidine rings, indicating the spatial arrangement that could affect interaction with biological targets (Revathi et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions that can alter their biological activity. For instance, reaction studies of compounds with similar structures to the query molecule have demonstrated the formation of dihydroindoloquinazoline derivatives, which are derived from dehydrative cyclization, showing the complexity and versatility of the chemical reactions they can undergo (Harano et al., 2007).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, play a crucial role in the drug development process. For example, the synthesis and characterization of related compounds highlight the importance of crystallinity and molecular conformation for their stability and reactivity (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity with biological molecules, acidity/basicity, and the ability to form bonds with targets, are essential for the therapeutic action of these compounds. Investigations into related compounds have explored their potential through various chemical modifications and reactions, demonstrating the wide range of chemical properties that can be tuned for specific biological activities (Moskvina et al., 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Safety data sheets (SDS) provide information on the potential hazards of a compound, as well as recommendations for handling, storage, and disposal. For example, the SDS for (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone provides information on its potential hazards .

Future Directions

The future directions for research on a compound depend on its potential applications and the current state of knowledge about its properties and behavior. For example, indole derivatives, which are structurally similar to the compound you mentioned, have been studied for their biological potential .

properties

IUPAC Name

(4-chlorophenyl)-[4-[3-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN2O3/c1-20-4-3-5-21(2)27(20)31-16-14-30(15-17-31)18-25(32)19-34-26-12-8-23(9-13-26)28(33)22-6-10-24(29)11-7-22/h3-13,25,32H,14-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKYMXLCRNPJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-chlorophenyl)(4-{3-[4-(2,6-dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-chlorophenyl)(4-{3-[4-(2,6-dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)methanone
Reactant of Route 3
Reactant of Route 3
(4-chlorophenyl)(4-{3-[4-(2,6-dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)methanone
Reactant of Route 4
Reactant of Route 4
(4-chlorophenyl)(4-{3-[4-(2,6-dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)methanone
Reactant of Route 5
Reactant of Route 5
(4-chlorophenyl)(4-{3-[4-(2,6-dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)methanone
Reactant of Route 6
Reactant of Route 6
(4-chlorophenyl)(4-{3-[4-(2,6-dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.